molecular formula C15H8F3NO2S B2991786 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478260-57-0

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2991786
CAS No.: 478260-57-0
M. Wt: 323.29
InChI Key: YTMOGPGAAGFVCE-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a pyridine moiety and a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, trifluoromethylpyridines, which are structurally similar, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids demonstrates the versatility of thieno[3,2-b]pyridine derivatives in synthesizing complex molecules. This method involves direct formation and displacement reactions leading to various amino derivatives and esters, showcasing the compound's utility in synthesizing new chemical entities (Santilli, Kim, & Wanser, 1971).

  • The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives and their subsequent reactions highlight the compound's significance in creating fused pyridine structures, which are crucial for the development of novel materials with potential applications in various fields (Bradiaková et al., 2009).

  • Investigations into the rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens to thienotetrahydropyridines under different acidic conditions reveal the chemical flexibility and potential for creating complex heterocyclic structures from thieno[3,2-b]pyridine derivatives, offering insights into novel synthesis pathways (Mackay & Waigh, 1982).

  • The synthesis and reactions of some new heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety highlight the compound's utility in heterocyclic chemistry. This research shows the compound's role in synthesizing new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, expanding the chemical space for pharmaceutical and material science applications (Bakhite et al., 2004).

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2S/c16-15(17,18)9-6-10-12(19-7-9)11(13(22-10)14(20)21)8-4-2-1-3-5-8/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMOGPGAAGFVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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